3,4-Dihydro Naratriptan

Beschreibung

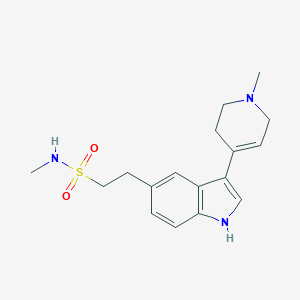

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-5,11-12,18-19H,6-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPMSESNMYEKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153336 | |

| Record name | 3,4-Didehydronaratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121679-20-7 | |

| Record name | 3,4-Didehydronaratriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydronaratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIDEHYDRONARATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCR9MR124U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,4-Dihydro Naratriptan (CAS: 121679-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3,4-Dihydro Naratriptan (B1676958), a significant related compound and impurity in the synthesis of the anti-migraine drug Naratriptan.[1][2] Identified by the CAS number 121679-20-7, this compound is also known as Naratriptan Impurity B.[3][4] This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its pharmacological context as a serotonin (B10506) 5-HT1 receptor agonist.[5] All data is presented in a structured format with visualizations to aid in understanding experimental workflows and biological pathways.

Physicochemical Properties

3,4-Dihydro Naratriptan is a heterocyclic compound classified as an indole (B1671886) derivative.[2] Its core structure is closely related to Naratriptan, differing by the presence of a double bond in the tetrahydropyridine (B1245486) ring. It is typically available as a crystalline solid for research purposes.[3][6]

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | [4][7] |

| Synonyms | Naratriptan Impurity B, 3,4-Didehydro Naratriptan | [1][3][7] |

| CAS Number | 121679-20-7 | [1][5][8] |

| Molecular Formula | C₁₇H₂₃N₃O₂S | [2][9][10] |

| Molecular Weight | 333.45 g/mol | [2][9][11] |

| Appearance | Crystalline Solid | [3][6] |

| Purity | Typically ≥95% (by HPLC) | [1][2][7] |

| UV/Vis. (λmax) | 228, 260, 285 nm | [1][3][6] |

| Storage | -20°C (Long-term) | [3][6] |

| Stability | ≥ 4 years (at -20°C) |[1][3] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

|---|---|---|

| DMSO | ~10 mg/mL | [1][3][6] |

| DMF | ~10 mg/mL | [1][3][6] |

| Ethanol (B145695) | ~0.1 mg/mL | [1][3][6] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][3][6] |

| Aqueous Buffers | Sparingly soluble |[3] |

Experimental Protocols

Synthesis of 3,4-Dihydro Naratriptan

This protocol is based on a reported synthetic route where 3,4-Dihydro Naratriptan is formed from the condensation of an indole derivative with N-methyl-4-piperidone.[9]

Objective: To synthesize 3,4-Dihydro Naratriptan (VIII) via base-catalyzed condensation.

Materials:

-

N-Methyl-1H-indole-5-ethanesulfonamide derivative (Compound VII)

-

N-Methyl-4-piperidone

-

Potassium Hydroxide (B78521) (KOH)

-

Ethanol (EtOH)

-

Methanol (B129727) (MeOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Compound (VII) (1.0 eq), N-Methyl-4-piperidone (2.5 eq), and potassium hydroxide (2.5 eq) in ethanol.[9]

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours with continuous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: After completion, cool the reaction mixture to 20°C. Slowly pour the mixture into chilled deionized water (approx. 30 volumes) at 10-15°C to precipitate the crude product.[9]

-

Isolation: Stir the resulting slurry for one hour to ensure complete precipitation. Filter the solid product using a Buchner funnel.[9]

-

Washing: Wash the isolated solid residue with deionized water until the pH of the filtrate is neutral (pH 7-8). Follow with a wash using chilled ethanol to remove residual impurities.[9] This yields the crude Compound (VIII), 3,4-Dihydro Naratriptan.

-

Purification (Recrystallization): Transfer the crude product to a new flask and add methanol (approx. 30 volumes).[9] Heat the mixture to reflux for one hour until a clear solution is obtained.[9]

-

Hot Filtration: Filter the hot solution through a pad of hyflow or celite to remove any insoluble matter.[9]

-

Crystallization: Partially distill the solvent from the filtrate to concentrate the solution. Cool the remaining mixture to 10°C to induce crystallization.[9]

-

Final Isolation: Filter the purified crystals, wash with a small amount of chilled methanol, and dry under vacuum to yield pure 3,4-Dihydro Naratriptan.[9]

Analytical Methodology: HPLC

As an impurity of Naratriptan, the analytical methods for the parent drug are suitable for the detection and quantification of 3,4-Dihydro Naratriptan. The following is a representative HPLC method adapted from the USP monograph for Naratriptan Hydrochloride chromatographic purity.[12]

Objective: To determine the purity of a 3,4-Dihydro Naratriptan sample and quantify it relative to other impurities.

Instrumentation & Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: L1 packing (C18), 4.6-mm × 15-cm; 4-µm particle size.[12]

-

Monobasic ammonium (B1175870) phosphate (B84403), phosphoric acid, acetonitrile (B52724) (HPLC grade).

-

Sample of 3,4-Dihydro Naratriptan.

Chromatographic Conditions:

-

Mobile Phase: Gradient elution using Solution A and Solution B.[12]

-

Flow Rate: 1.5 mL/minute.[12]

-

Column Temperature: 40°C.[12]

-

Detector Wavelength: 225 nm.[12]

-

Injection Volume: 10 µL.

Procedure:

-

Solution Preparation:

-

System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the Test Solution into the chromatograph.

-

Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all related compounds.

-

Analysis: Identify the peak corresponding to 3,4-Dihydro Naratriptan. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

Pharmacological Profile

Mechanism of Action

3,4-Dihydro Naratriptan is described as a serotonin 5-HT1-receptor agonist that exhibits selective vasoconstrictor activity.[5] Its pharmacology is directly related to its parent compound, Naratriptan, which is a selective agonist for 5-HT₁B and 5-HT₁D receptor subtypes.[13][14] The therapeutic effect of triptans in treating migraine is attributed to three primary actions:

-

Cranial Vasoconstriction: Agonism at vascular 5-HT₁B receptors on dilated intracranial blood vessels leads to their constriction, counteracting the painful vasodilation associated with migraine.[13]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), reducing neurogenic inflammation.[13][15]

-

Inhibition of Nociceptive Transmission: Agonism at 5-HT₁B/₁D receptors in the brainstem trigeminal nucleus caudalis can suppress the transmission of pain signals from the trigeminovascular system.[13][15]

As a closely related structure, 3,4-Dihydro Naratriptan is postulated to share this mechanism, although its specific affinity and potency for 5-HT₁B/₁D receptors may differ from that of Naratriptan.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3,4-dihydro Naratriptan | CAS 121679-20-7 | Cayman Chemical | Biomol.com [biomol.com]

- 7. 3,4-Didehydro Naratriptan (Naratriptan Impurity B) | CAS 121679-20-7 | LGC Standards [lgcstandards.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]

- 10. allmpus.com [allmpus.com]

- 11. anaxlab.com [anaxlab.com]

- 12. ftp.uspbpep.com [ftp.uspbpep.com]

- 13. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3,4-Dihydro Naratriptan Molecular Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular formula of 3,4-Dihydro Naratriptan (B1676958), a known impurity and metabolite of Naratriptan. This document outlines the core chemical properties, comparative data, and the structural relationship between Naratriptan and its dihydro derivative.

Core Molecular Data

The molecular formula for Naratriptan is C17H25N3O2S.[1][2][3][4] This formula accounts for all atoms present in the molecule, which is a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine headaches.[1] In contrast, 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, has a molecular formula of C17H23N3O2S.[5][6][7][8][9]

The key difference between these two molecules lies in the number of hydrogen atoms. The "dihydro" prefix in 3,4-Dihydro Naratriptan indicates the addition of two hydrogen atoms to the parent molecule, resulting in the saturation of a double bond. This structural modification leads to a decrease of two hydrogen atoms in the molecular formula compared to Naratriptan.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for both Naratriptan and 3,4-Dihydro Naratriptan.

| Property | Naratriptan | 3,4-Dihydro Naratriptan |

| Molecular Formula | C17H25N3O2S | C17H23N3O2S |

| Molar Mass | 335.47 g·mol−1 | 333.4 g/mol |

Structural Relationship and Transformation

The conversion of Naratriptan to 3,4-Dihydro Naratriptan involves a reduction reaction. Specifically, the piperidine (B6355638) ring of Naratriptan undergoes hydrogenation at the 3 and 4 positions, eliminating a double bond and resulting in the formation of 3,4-Dihydro Naratriptan. This transformation is a critical consideration in the synthesis and purification processes of Naratriptan, as 3,4-Dihydro Naratriptan is a common impurity.

Experimental Protocols

The identification and quantification of 3,4-Dihydro Naratriptan as an impurity in Naratriptan synthesis are typically performed using High-Performance Liquid Chromatography (HPLC). A standard experimental protocol would involve:

-

Sample Preparation: A known concentration of the Naratriptan sample is dissolved in a suitable solvent, such as a mixture of methanol (B129727) and water.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column. A mobile phase gradient consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the components.

-

Detection: A UV detector is used to monitor the elution of the compounds. Naratriptan and 3,4-Dihydro Naratriptan will have distinct retention times, allowing for their separation and quantification.

-

Quantification: The peak areas of Naratriptan and 3,4-Dihydro Naratriptan are compared to those of certified reference standards to determine the concentration of the impurity.

This in-depth guide provides a comprehensive overview of the molecular formula of 3,4-Dihydro Naratriptan and its relationship to the parent compound, Naratriptan. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. naratriptan [drugcentral.org]

- 4. chemigran.com [chemigran.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 3,4-Dihydro naratriptan | CymitQuimica [cymitquimica.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Whitepaper: 3,4-Dihydro Naratriptan

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of 3,4-Dihydro Naratriptan (B1676958), identified as a significant impurity in the synthesis of the anti-migraine drug Naratriptan. The paper covers its physicochemical properties, formation, and analytical characterization. Furthermore, it discusses the pharmacological context of the parent compound, Naratriptan, by detailing its interaction with serotonin (B10506) receptor signaling pathways. This guide is intended to serve as a comprehensive resource for professionals engaged in the research, development, and quality control of Naratriptan and related compounds.

Introduction

3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, is a molecule of interest in the pharmaceutical industry due to its formation during the manufacturing process of Naratriptan.[1] Naratriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting 5-HT1B and 5-HT1D receptor subtypes, and is used for the acute treatment of migraine attacks.[2][3] The presence of impurities such as 3,4-Dihydro Naratriptan is critically monitored to ensure the safety and efficacy of the final drug product. Understanding the properties, formation, and analysis of this compound is therefore essential for drug development and quality assurance. This whitepaper provides a consolidated technical guide on 3,4-Dihydro Naratriptan, including its molecular characteristics, a representative analytical workflow, and the relevant pharmacological pathway of its parent compound.

Physicochemical Properties

The fundamental molecular characteristics of 3,4-Dihydro Naratriptan have been determined through various analytical techniques. These quantitative data are summarized in the table below for clarity and ease of reference.

| Property | Value | Source |

| Molecular Weight | 333.45 g/mol | [4][5][6][7][8] |

| Molecular Formula | C₁₇H₂₃N₃O₂S | [1][7][8] |

| CAS Number | 121679-20-7 | [1][7][8] |

| Synonyms | Naratriptan Impurity B | [1] |

| Formal Name | N-methyl-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-ethanesulfonamide | [1] |

Formation and Synthesis Context

3,4-Dihydro Naratriptan is primarily known as an impurity that can arise during the synthesis of Naratriptan.[1] One of the synthetic routes for Naratriptan involves a catalytic hydrogenation step.[6] It is plausible that under certain reaction conditions, incomplete hydrogenation or side reactions could lead to the formation of the 3,4-dihydro derivative.

A published synthesis method for 3,4-Dihydro Naratriptan involves the reaction of specific precursor compounds in ethanol, followed by refluxing. The process includes quenching the reaction in chilled water, followed by washing and filtration to isolate the compound.[7]

Below is a logical workflow illustrating the general process of Naratriptan synthesis and the point at which impurity analysis, such as for 3,4-Dihydro Naratriptan, is crucial.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Naratriptan Monograph for Professionals - Drugs.com [drugs.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3,4-Dihydro naratriptan | CymitQuimica [cymitquimica.com]

- 7. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]

- 8. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) - CAS - 121679-20-7 | Axios Research [axios-research.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydro Naratriptan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,4-Dihydro Naratriptan is primarily documented as a process impurity in the synthesis of Naratriptan (also known as Naratriptan Impurity B). As such, there is a significant lack of direct pharmacological studies and quantitative data specifically characterizing its mechanism of action. The following technical guide is therefore based on the well-established pharmacology of Naratriptan, its parent compound. Due to their close structural similarity, it is scientifically reasonable to infer that 3,4-Dihydro Naratriptan shares a comparable mechanism of action. This document will clearly delineate when the data pertains to Naratriptan.

Introduction

3,4-Dihydro Naratriptan is a close structural analog of Naratriptan, a second-generation triptan medication used for the acute treatment of migraine headaches. While 3,4-Dihydro Naratriptan is primarily of interest in the context of pharmaceutical manufacturing and quality control, its structural relationship with Naratriptan suggests it likely interacts with the serotonergic system. Limited information suggests that 3,4-Dihydro Naratriptan is a serotonin (B10506) 5-HT1 receptor agonist and exhibits selective vasoconstrictor activity, properties that are central to the therapeutic effect of Naratriptan in migraine management. This guide provides a detailed overview of the presumed mechanism of action of 3,4-Dihydro Naratriptan, based on the extensive research conducted on Naratriptan.

Core Mechanism of Action: Serotonin 5-HT1B/1D Receptor Agonism

The primary mechanism of action of Naratriptan, and presumably 3,4-Dihydro Naratriptan, is its potent and selective agonist activity at serotonin receptors 5-HT1B and 5-HT1D.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). The therapeutic efficacy in migraine is believed to stem from three key pharmacological effects mediated by the activation of these receptors:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to the constriction of dilated cerebral arteries, a key feature of the headache phase of a migraine.[3]

-

Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A.[4][5] This action helps to reduce neurogenic inflammation in the dura mater.

-

Inhibition of Nociceptive Transmission: Activation of 5-HT1B/1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.

Signaling Pathway

Upon binding of an agonist like Naratriptan, the 5-HT1B/1D receptors undergo a conformational change, leading to the activation of the associated Gi/o protein. This initiates a downstream signaling cascade characterized by:

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also involves the inhibition of voltage-gated calcium channels, which reduces calcium influx.

The net effect of this signaling cascade in neurons is inhibitory, leading to a reduction in neuronal firing and neurotransmitter release.

Quantitative Pharmacological Data (Naratriptan)

The following tables summarize the available quantitative data on the binding affinity and functional activity of Naratriptan at various receptors and in different functional assays.

Table 1: Receptor Binding Affinity of Naratriptan

| Receptor Subtype | Species | pKi | Reference |

| 5-HT1B | Human | 8.7 ± 0.03 | [1] |

| 5-HT1D | Human | 8.3 ± 0.1 | [1] |

| 5-HT1F | Human | High Affinity | [7][8] |

| 5-HT1A | Human | Weak Affinity | [2] |

| 5-HT5A | Human | Weak Affinity | [2] |

| 5-HT7 | Human | Weak Affinity | [2] |

| 5-HT2, 5-HT3, 5-HT4 | Human | No Significant Affinity | [2] |

| Adrenergic (α1, α2, β) | - | No Significant Affinity | [2] |

| Dopaminergic (D1, D2) | - | No Significant Affinity | [2] |

| Muscarinic | - | No Significant Affinity | [2] |

| Benzodiazepine | - | No Significant Affinity | [2] |

Table 2: Functional Activity of Naratriptan

| Assay | Tissue/System | Species | EC50 (µM) | pEC50 | Reference |

| Arterial Contraction | Dog | Basilar Artery | 0.11 | 6.96 | [1] |

| Arterial Contraction | Dog | Middle Cerebral Artery | 0.07 | 7.15 | [1] |

| Arterial Contraction | Human | Coronary Artery | 0.17 | 6.77 | [1] |

| Inhibition of Neurogenic Plasma Protein Extravasation | Rat | Dura Mater | ID50 = 4.1 µg/kg (i.v.) | - | [1] |

| Vasoconstriction of Carotid Arterial Bed | Dog | - | CD50 = 19 ± 3 µg/kg (i.v.) | - | [1] |

Key Experimental Protocols (Based on Naratriptan Research)

The following sections describe the general methodologies used in key experiments to characterize the pharmacology of triptans like Naratriptan.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

References

- 1. Naratriptan: biological profile in animal models relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dihydro Naratriptan: A Pharmacological Profile of its Parent Compound, Naratriptan

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the pharmacological profile of 3,4-Dihydro Naratriptan. Extensive literature review reveals that 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, is an impurity formed during the synthesis of the anti-migraine drug, Naratriptan.[1][2][3][4][5][6] Currently, there is no publicly available pharmacological data for 3,4-Dihydro Naratriptan itself.

Therefore, this document provides a comprehensive in-depth pharmacological profile of the active pharmaceutical ingredient (API), Naratriptan. Understanding the pharmacology of the parent compound is crucial for assessing the potential biological activity of its impurities. This guide summarizes the receptor binding affinity, functional activity, pharmacokinetics, and pharmacodynamics of Naratriptan, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language.

Introduction to Naratriptan and the Formation of 3,4-Dihydro Naratriptan

Naratriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-HT) receptor agonists used for the acute treatment of migraine headaches.[7] Structurally, it is an indole (B1671886) derivative. During the synthesis of Naratriptan hydrochloride, process-related impurities can arise. One such impurity is 3,4-Dihydro Naratriptan (Naratriptan Impurity B).[8] Detailed investigations have shown that this impurity can be carried over from intermediate steps or formed via acid-catalyzed dehydration of other process-related impurities.[8] Given that impurities can potentially have their own pharmacological effects, understanding the profile of the main compound is a critical first step.

Pharmacological Profile of Naratriptan

Mechanism of Action

Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[9] Its therapeutic effect in migraine is believed to be mediated by three key mechanisms:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).

-

Inhibition of Pain Signal Transmission: Naratriptan is thought to attenuate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.

Receptor Binding Affinity

While specific Ki values for 3,4-Dihydro Naratriptan are not available, the binding profile of Naratriptan is well-characterized.

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1B | 8.7[9] |

| 5-HT1D | 8.3[9] |

Note: Higher pKi values indicate stronger binding affinity.

Pharmacokinetics

The pharmacokinetic profile of Naratriptan is summarized in the table below.

| Parameter | Value |

| Absorption | |

| Bioavailability | ~70% |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Distribution | |

| Volume of Distribution (Vd) | 170 L |

| Plasma Protein Binding | 28-31% |

| Metabolism | |

| Primary Route | Hepatic, via various Cytochrome P450 enzymes |

| Elimination | |

| Half-life (t1/2) | 6 hours |

| Primary Route of Excretion | Urine (50% as unchanged drug, 30% as metabolites) |

Pharmacodynamics

The primary pharmacodynamic effect of Naratriptan is the selective vasoconstriction of cranial blood vessels. It has been shown to reduce carotid arterial blood flow with minimal impact on systemic blood pressure or peripheral resistance.

Experimental Protocols

Detailed experimental protocols for the characterization of triptans like Naratriptan typically involve the following methodologies. While specific protocols for 3,4-Dihydro Naratriptan are not published, the following represents standard industry practice for the parent compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for specific receptor subtypes.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human recombinant 5-HT receptor subtypes (e.g., 5-HT1B, 5-HT1D) are cultured and harvested. The cell membranes are isolated through a process of homogenization and centrifugation.

-

Assay Conditions: A specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) is incubated with the prepared cell membranes in a suitable buffer.

-

Competition Binding: Increasing concentrations of the test compound (Naratriptan) are added to the incubation mixture to compete with the radioligand for receptor binding.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Vasoconstriction Studies)

Objective: To assess the functional activity (agonist or antagonist) of a compound at a specific receptor.

General Protocol:

-

Tissue Preparation: Segments of isolated arteries (e.g., rabbit saphenous vein, which expresses 5-HT1B receptors) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The arterial rings are connected to isometric force transducers to record changes in vascular tone.

-

Cumulative Concentration-Response Curve: After an equilibration period, cumulative concentrations of the test compound are added to the organ bath.

-

Data Analysis: The contractile response at each concentration is measured. A concentration-response curve is plotted, and the potency (EC50 - the concentration producing 50% of the maximal response) and intrinsic activity (Emax - the maximal response) are determined.

Visualizations

The following diagrams illustrate the key signaling pathway for Naratriptan and a typical experimental workflow for its pharmacological characterization.

Caption: Naratriptan's inhibitory effect on neuropeptide release.

Caption: General workflow for pharmacological characterization.

Conclusion

While the pharmacological profile of 3,4-Dihydro Naratriptan remains uncharacterized in publicly available literature, a thorough understanding of its parent compound, Naratriptan, is essential for any risk assessment or further investigation. Naratriptan is a potent and selective 5-HT1B/1D receptor agonist with a well-defined pharmacokinetic and pharmacodynamic profile. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals, forming a critical foundation for the study of Naratriptan and its related substances. Further research would be required to isolate and pharmacologically characterize 3,4-Dihydro Naratriptan to determine if it has any biological activity of its own.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]

- 3. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) - CAS - 121679-20-7 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Naratriptan [chemicea.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.hres.ca [pdf.hres.ca]

In-Depth Technical Guide: Serotonin Receptor Agonist Activity of 3,4-Dihydro Naratriptan

Overview of Naratriptan's Serotonin (B10506) Receptor Agonist Activity

Naratriptan (B1676958) is a second-generation triptan developed for the acute treatment of migraine headaches.[6][7] Its therapeutic efficacy is attributed to its potent and selective agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[8][9] Activation of these receptors is believed to alleviate migraine through three primary mechanisms:

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels leads to their constriction.[10]

-

Inhibition of Neuropeptide Release: Stimulation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[10]

-

Inhibition of Nociceptive Transmission: Naratriptan can suppress neurotransmission within the trigeminal nucleus caudalis, a key relay center for craniofacial pain.[6][11]

Naratriptan exhibits a high degree of selectivity for the 5-HT1B and 5-HT1D receptor subtypes, with weaker affinity for the 5-HT1F and 5-HT1A receptors, and negligible interaction with other serotonin receptor subtypes.[8][12]

Quantitative Pharmacological Data for Naratriptan

The following tables summarize the binding affinities (pKi) and functional activities of Naratriptan at various human serotonin receptor subtypes.

Serotonin Receptor Binding Affinities of Naratriptan

| Receptor Subtype | pKi | Reference |

| 5-HT1A | 6.8 | [13] |

| 5-HT1B | 8.0 | [13] |

| 5-HT1D | 8.4 | [13] |

| 5-HT1E | <5.0 | [13] |

| 5-HT1F | 7.7 | [13] |

| 5-HT2A | 5.8 | [13] |

| 5-HT2C | <5.0 | [13] |

| 5-HT5A | 6.4 | [13] |

| 5-HT6 | <5.0 | [13] |

| 5-HT7 | 6.1 | [13] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity of Naratriptan at Serotonin Receptors

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the serotonin receptor agonist activity of compounds like Naratriptan.

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Naratriptan) for the human 5-HT1D receptor.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the recombinant human 5-HT1D receptor.

-

Radioligand: [3H]-Sumatriptan or another suitable 5-HT1D radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Test Compound: Naratriptan or 3,4-Dihydro Naratriptan.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay for 5-HT1B/1D Receptor Agonism

This protocol describes a method to assess the functional agonist activity of a test compound by measuring its ability to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing 5-HT1B or 5-HT1D receptors, which are Gi/o-coupled.

Materials:

-

Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT1B or 5-HT1D receptor.

-

Cell Culture Medium.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

Test Compound: Naratriptan or 3,4-Dihydro Naratriptan.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate and grow to an appropriate confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with varying concentrations of the test compound in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., EC80).

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax) using non-linear regression analysis.

-

Visualizations

Signaling Pathway of 5-HT1B/1D Receptors

References

- 1. Naratriptan [chemicea.com]

- 2. Naratriptan Impurities [simsonpharma.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triptans in migraine: a comparative review of pharmacology, pharmacokinetics and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repub.eur.nl [repub.eur.nl]

- 11. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Naratriptan has a selective inhibitory effect on trigeminovascular neurones at central 5-HT1A and 5-HT(1B/1D) receptors in the cat: implications for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acnp.org [acnp.org]

3,4-Dihydro Naratriptan: A Technical Guide for Migraine Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro Naratriptan (B1676958), a significant process-related impurity of the established anti-migraine therapeutic, Naratriptan. While direct pharmacological data on 3,4-Dihydro Naratriptan is limited in publicly available literature, its structural similarity to Naratriptan suggests a comparable mechanism of action as a serotonin (B10506) 5-HT1 receptor agonist. This document will delve into the known synthesis of 3,4-Dihydro Naratriptan, provide a detailed analysis of the pharmacology and signaling pathways of the parent compound, Naratriptan, and discuss the critical role of impurity profiling in drug development. The information presented is intended to serve as a foundational resource for researchers investigating triptan derivatives and for professionals involved in the chemistry, manufacturing, and control (CMC) of migraine therapeutics.

Introduction to 3,4-Dihydro Naratriptan

3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, is a molecule of interest in the field of migraine research primarily due to its status as a key impurity in the synthesis of Naratriptan. Naratriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonists used for the acute treatment of migraine headaches.[1] Given its structural relationship to Naratriptan, 3,4-Dihydro Naratriptan is also classified as a serotonin 5-HT1 receptor agonist with potential selective vasoconstrictor activity.[2] Understanding the pharmacological profile of such impurities is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

The presence of impurities in a pharmaceutical product can have unintended consequences, potentially altering the therapeutic effect or introducing toxicity. Therefore, regulatory bodies mandate the identification and characterization of any impurity present at a significant level. This guide will provide the available information on 3,4-Dihydro Naratriptan to aid in its study and control.

Pharmacology and Mechanism of Action of Naratriptan (Parent Compound)

Due to the scarcity of specific pharmacological data for 3,4-Dihydro Naratriptan, a thorough understanding of the parent compound, Naratriptan, is essential for inferring its likely biological activity. Naratriptan is a selective agonist for the 5-HT1B and 5-HT1D receptor subtypes.[3] Its therapeutic effect in migraine is attributed to three primary mechanisms:

-

Cranial Vasoconstriction: Migraine attacks are associated with the painful dilation of intracranial blood vessels. Naratriptan constricts these vessels by acting on 5-HT1B receptors located on the smooth muscle of cranial arteries.[4]

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[4] This action reduces neurogenic inflammation in the meninges, a key contributor to migraine pain.

-

Inhibition of Nociceptive Transmission: Naratriptan is thought to inhibit the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem, a central processing hub for headache pain.[5]

Naratriptan exhibits high affinity for 5-HT1B and 5-HT1D receptors and has weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors.[3] It has no significant activity at other 5-HT receptor subtypes or at adrenergic, dopaminergic, muscarinic, or benzodiazepine (B76468) receptors.[3]

Signaling Pathway of Naratriptan

The activation of 5-HT1B and 5-HT1D receptors by Naratriptan initiates an intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently affects downstream cellular processes, including smooth muscle contraction and neurotransmitter release.

References

- 1. Naratriptan - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dihydro Naratriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro Naratriptan (B1676958), also known as Naratriptan Impurity B, is a critical reference standard in the pharmaceutical industry for the quality control of Naratriptan, a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine headaches.[1][2] The synthesis of this compound is essential for analytical method development, impurity profiling, and ensuring the safety and efficacy of the final drug product. This document provides a detailed protocol for the synthesis of 3,4-Dihydro Naratriptan, primarily focusing on the catalytic hydrogenation of its unsaturated precursor, (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide.

The presented protocol is based on established synthetic routes for Naratriptan, where 3,4-Dihydro Naratriptan is a key intermediate or a known impurity.[3] The synthesis involves a multi-step process commencing from commercially available starting materials.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Pressure | Expected Yield | Purity (HPLC) |

| 1 | Synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-bromoindole (B119039), N-methyl-4-piperidone, KOH | - | Methanol | Reflux | Atmospheric | ~85% | >95% |

| 2 | Heck Coupling | 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-methylvinylsulfonamide | Palladium acetate (B1210297), Tri-p-tolyl phosphine | DMF | 100-110 | Atmospheric | ~90% | >95% |

| 3 | Catalytic Hydrogenation | (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide | 10% Pd/C | Methanol | 40-45 | 55-60 psi | >90% | >98% |

Experimental Protocols

Step 1: Synthesis of 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

This procedure outlines the synthesis of the key indole (B1671886) intermediate.

Materials:

-

5-bromoindole

-

N-methyl-4-piperidone

-

Potassium hydroxide (B78521) (KOH)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 5-bromoindole and N-methyl-4-piperidone in methanol.

-

Add potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into chilled water to precipitate the product.[4]

-

Filter the solid, wash with water until the pH is neutral, and then wash with chilled ethanol.[4]

-

Dry the product under vacuum to obtain 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Step 2: Synthesis of (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide

This step involves a Palladium-catalyzed Heck coupling reaction.

Materials:

-

5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

-

N-methylvinylsulfonamide

-

Palladium acetate (Pd(OAc)2)

-

Tri-p-tolyl phosphine

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel suitable for heating

Procedure:

-

To a reaction vessel, add 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, N-methylvinylsulfonamide, palladium acetate, tri-p-tolyl phosphine, and triethylamine in DMF.[3]

-

Heat the mixture to 100-110 °C and stir until the reaction is complete as monitored by TLC or HPLC.

-

Cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide.

Step 3: Synthesis of 3,4-Dihydro Naratriptan (Catalytic Hydrogenation)

This is the final step to produce the target compound.

Materials:

-

(E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a hydrogenation vessel, dissolve (E)-N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]vinylsulfonamide in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 55-60 psi.[3]

-

Heat the reaction mixture to 40-45 °C and stir vigorously.[5]

-

Maintain the reaction under these conditions for approximately 6 hours, monitoring hydrogen uptake.[5]

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,4-Dihydro Naratriptan.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield high-purity 3,4-Dihydro Naratriptan.[4]

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for 3,4-Dihydro Naratriptan.

References

- 1. researchgate.net [researchgate.net]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. US20120220778A1 - Process for the synthesis of naratriptan - Google Patents [patents.google.com]

- 4. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]

- 5. WO2008056378A2 - Novel process for the preparation of naratriptan hydrochloride - Google Patents [patents.google.com]

Application Note: High-Performance Liquid Chromatography for the Analysis of 3,4-Dihydro Naratriptan

Introduction

Naratriptan is a selective 5-hydroxytryptamine1 (5-HT1) receptor agonist used in the treatment of migraine headaches. During the synthesis and storage of Naratriptan, various related substances or impurities can be formed. One such critical impurity is 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B.[1][2] The presence and quantity of this impurity must be carefully monitored to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 3,4-Dihydro Naratriptan in bulk drug substances and pharmaceutical formulations.

Principle

The method employs reversed-phase HPLC with UV detection to separate 3,4-Dihydro Naratriptan from Naratriptan and other related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The concentration of 3,4-Dihydro Naratriptan is determined by comparing its peak area to that of a reference standard of known concentration.

Experimental Protocols

Materials and Reagents

-

Naratriptan Hydrochloride Reference Standard (USP)

-

3,4-Dihydro Naratriptan (Naratriptan Impurity B) Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Monobasic Ammonium (B1175870) Phosphate (Analytical Grade)

-

Phosphoric Acid (Analytical Grade)

-

Triethylamine (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Condition |

| HPLC Column | C18, 4.6 mm x 150 mm, 3 µm particle size |

| Mobile Phase | A mixture of 0.05 M Ammonium Phosphate Buffer (pH 3.0) and Acetonitrile |

| Buffer Preparation | Dissolve 5.75 g of monobasic ammonium phosphate in 1000 mL of water, and adjust with phosphoric acid to a pH of 3.00 ± 0.05.[3] |

| Mobile Phase Composition | Gradient elution may be required for optimal separation of all impurities. A typical starting condition could be Buffer:Acetonitrile (97:3).[3] |

| Flow Rate | 1.5 mL/min[3][4] |

| Column Temperature | 40 °C[3][4] |

| Detection Wavelength | 225 nm[3][4] |

| Injection Volume | 10 µL[3] |

Standard Solution Preparation

-

3,4-Dihydro Naratriptan Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 3,4-Dihydro Naratriptan reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase.

-

Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with the mobile phase.

Sample Solution Preparation

-

Naratriptan Hydrochloride for Analysis: Accurately weigh about 25 mg of Naratriptan Hydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution having a nominal concentration of 1 mg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

-

Tailing Factor: The tailing factor for the Naratriptan peak should not be more than 2.0.

-

Theoretical Plates: The number of theoretical plates for the Naratriptan peak should not be less than 2000.

-

Resolution: The resolution between the Naratriptan peak and the 3,4-Dihydro Naratriptan peak should be not less than 1.5. A resolution solution containing both Naratriptan and Naratriptan Resolution Mixture (which includes impurity B) can be used for this purpose.[3][5]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of 3,4-Dihydro Naratriptan.

| Parameter | Specification |

| Retention Time of Naratriptan | Approximately 9-11 minutes (will vary with specific column and conditions) |

| Relative Retention Time of 3,4-Dihydro Naratriptan | Approximately 1.07 (relative to Naratriptan)[5] |

| Limit of Detection (LOD) | To be determined (typically in the range of 0.01-0.05 µg/mL)[6] |

| Limit of Quantitation (LOQ) | To be determined (typically in the range of 0.05-0.15 µg/mL)[6] |

| Linearity Range | 0.1 - 5 µg/mL (Correlation coefficient > 0.999) |

| Precision (%RSD) | < 2.0% for replicate injections[6] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of 3,4-Dihydro Naratriptan.

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described HPLC method is suitable for the quantitative determination of 3,4-Dihydro Naratriptan in Naratriptan samples. The method is specific, accurate, and precise, making it a valuable tool for quality control in the pharmaceutical industry. Validation of this method in accordance with ICH guidelines is recommended before its implementation in a regulated environment.

References

- 1. 3,4-Didehydro Naratriptan (Naratriptan Impurity B) | CAS 121679-20-7 | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. ftp.uspbpep.com [ftp.uspbpep.com]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

Application Note: High-Throughput LC-MS/MS Analysis of 3,4-Dihydro Naratriptan

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,4-Dihydro Naratriptan, a known process-related impurity of the anti-migraine drug Naratriptan. The method utilizes a simple and efficient sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for the monitoring and quantification of this impurity in bulk drug substances or during formulation development.

Introduction

Naratriptan is a selective serotonin (B10506) 5-HT1 receptor agonist used in the treatment of migraine headaches. During its synthesis, process-related impurities can be formed, one of which is 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B. The monitoring and control of such impurities are critical to ensure the quality, safety, and efficacy of the final drug product. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the trace-level quantification of impurities. This application note provides a detailed protocol for the analysis of 3,4-Dihydro Naratriptan, which can be readily implemented in a drug development or quality control setting.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of 3,4-Dihydro Naratriptan from the sample matrix.

Protocol:

-

To 100 µL of the sample (dissolved in an appropriate solvent), add a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

-

Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether and dichloromethane.

-

Vortex the mixture thoroughly for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | ACE C18 (50 mm x 2.1 mm, 5 µm) |

| Mobile Phase | 0.1% Acetic Acid in Water:Acetonitrile (15:85, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

| Run Time | 2.0 min |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | 3,4-Dihydro Naratriptan | Internal Standard (Example: Sumatriptan) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 334.15 | 296.09 |

| Product Ion (m/z) | 98.1 | 251.06 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (eV) | 25 (Optimizable) | 19 |

| Cone Voltage (V) | 40 (Optimizable) | 28 |

Note: The precursor and product ions for 3,4-Dihydro Naratriptan are predicted based on its chemical structure and fragmentation patterns of similar molecules. These may need to be optimized based on experimental results.

Results

The described method demonstrates excellent linearity, precision, and accuracy for the quantification of 3,4-Dihydro Naratriptan. A summary of the expected quantitative performance is provided in Table 3.

Table 3: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of 3,4-Dihydro Naratriptan.

Caption: Synthetic relationship of Naratriptan and its impurity, 3,4-Dihydro Naratriptan.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantitative analysis of 3,4-Dihydro Naratriptan. The simple sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection make it suitable for routine analysis in drug development and quality control environments. The provided protocols and parameters can be used as a starting point for method development and validation in your laboratory.

Application Note and Protocols for In Vitro Assay Development of 3,4-Dihydro Naratriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naratriptan is a selective serotonin (B10506) receptor agonist used in the acute treatment of migraine. It exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. 3,4-Dihydro Naratriptan, also known as Naratriptan Impurity B, is a related compound. While some sources describe it as a serotonin 5-HT1 receptor agonist with selective vasoconstrictor activity, publicly available quantitative data on its receptor binding affinity and functional potency is scarce. In contrast, Naratriptan is known to be metabolized by a range of cytochrome P450 isoenzymes into several inactive metabolites.

This document provides a framework for the in vitro characterization of 3,4-Dihydro Naratriptan at human 5-HT1B and 5-HT1D receptors. It includes detailed protocols for key assays to determine binding affinity and functional activity, alongside available data for the parent compound, Naratriptan, for comparative purposes.

Principle of Action

Like Naratriptan, any potential activity of 3,4-Dihydro Naratriptan at 5-HT1B and 5-HT1D receptors would be expected to modulate intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi. Activation of the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate separate signaling pathways.

The in vitro assays described herein are designed to quantify these molecular events:

-

Radioligand Binding Assay: To determine the binding affinity (Ki) of 3,4-Dihydro Naratriptan to 5-HT1B and 5-HT1D receptors.

-

cAMP Functional Assay: To measure the functional potency (EC50) and efficacy of 3,4-Dihydro Naratriptan in modulating cAMP levels.

-

β-Arrestin Recruitment Assay: To assess the ability of 3,4-Dihydro Naratriptan to promote the interaction between the receptor and β-arrestin.

Data Presentation

As there is no publicly available quantitative in vitro assay data for 3,4-Dihydro Naratriptan, the following table summarizes the reported binding affinities for the parent compound, Naratriptan, at human 5-HT1B and 5-HT1D receptors for reference.

| Compound | Receptor | Parameter | Value |

| Naratriptan | human 5-HT1B | pKi | 8.7 ± 0.03 |

| Naratriptan | human 5-HT1D | pKi | 8.3 ± 0.1 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

5-HT1B/1D Receptor Signaling Pathway

Application Note: Utilization of 3,4-Dihydro Naratriptan for Analytical Method Validation in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naratriptan (B1676958) is a selective serotonin (B10506) (5-HT) receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches.[1] It functions by binding to 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[3]

3,4-Dihydro Naratriptan (also known as Naratriptan Impurity B) is a known process-related impurity and potential degradation product of Naratriptan.[2][3] As such, its detection and quantification are essential for the quality control of Naratriptan. This application note provides a detailed protocol for the use of 3,4-Dihydro Naratriptan as a reference standard in the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Naratriptan.

Mechanism of Action of Naratriptan

Naratriptan exerts its therapeutic effect through agonism of the 5-HT1B and 5-HT1D receptors. The proposed signaling pathway is as follows:

Experimental Protocols

This section details the protocol for a stability-indicating HPLC method for the analysis of Naratriptan and its impurity, 3,4-Dihydro Naratriptan.

Materials and Reagents

-

Naratriptan Hydrochloride Reference Standard

-

3,4-Dihydro Naratriptan Reference Standard

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (Analytical Grade)

-

Sodium Hydroxide (Analytical Grade)

-

Hydrogen Peroxide (30%, Analytical Grade)

Instrumentation

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Sonicator

Chromatographic Conditions

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 4.0, adjusted with Orthophosphoric Acid) : Acetonitrile (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Preparation of Solutions

-

Mobile Phase: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Mix 800 mL of this buffer with 200 mL of acetonitrile. Filter and degas.

-

Standard Stock Solution of Naratriptan (1000 µg/mL): Accurately weigh 25 mg of Naratriptan Hydrochloride and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Standard Stock Solution of 3,4-Dihydro Naratriptan (1000 µg/mL): Accurately weigh 25 mg of 3,4-Dihydro Naratriptan and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare working standard solutions of Naratriptan and 3,4-Dihydro Naratriptan by diluting the stock solutions with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.

-

Acid Degradation: To 1 mL of the Naratriptan stock solution, add 1 mL of 1N HCl. Heat at 60°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Alkaline Degradation: To 1 mL of the Naratriptan stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 9 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the Naratriptan stock solution, add 1 mL of 10% H2O2. Keep at room temperature for 120 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Keep the solid drug powder in a hot air oven at 105°C for 6 hours. Prepare a 100 µg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose the solid drug powder to sunlight for an extended period. Prepare a 100 µg/mL solution in the mobile phase.

Method Validation Protocol

The developed HPLC method should be validated according to ICH guidelines.

Specificity

Inject blank (mobile phase), Naratriptan standard solution, 3,4-Dihydro Naratriptan standard solution, and the solutions from the forced degradation studies. The method is specific if it can resolve Naratriptan and 3,4-Dihydro Naratriptan from each other and from any degradation products.

Linearity

Prepare a series of at least five concentrations of Naratriptan and 3,4-Dihydro Naratriptan working standards. Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Perform recovery studies by spiking a known amount of Naratriptan and 3,4-Dihydro Naratriptan into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

Precision

-

Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution of Naratriptan and 3,4-Dihydro Naratriptan on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment.

-

Calculate the relative standard deviation (%RSD) for the peak areas.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as the pH of the mobile phase, the percentage of acetonitrile in the mobile phase, and the flow rate.

Data Presentation

Table 1: Linearity Data for Naratriptan

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 3 | 625489 |

| 6 | 1248756 |

| 9 | 1873542 |

| 12 | 2498631 |

| 15 | 3124589 |

| 18 | 3749854 |

| Correlation Coefficient (r²) | 0.999 |

| Regression Equation | y = 208317x + 30141 |

Data is illustrative and based on typical values found in the literature.

Table 2: Accuracy (Recovery) Data for Naratriptan

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |

| 80% | 8 | 7.91 | 98.88 | 0.8 |

| 100% | 10 | 10.05 | 100.50 | 0.5 |

| 120% | 12 | 11.92 | 99.33 | 0.7 |

Data is illustrative and based on typical values found in the literature.[2]

Table 3: Precision Data for Naratriptan (10 µg/mL)

| Precision | % RSD (n=6) |

| Repeatability (Intra-day) | 0.50 |

| Intermediate Precision (Inter-day) | 0.38 |

Data is illustrative and based on typical values found in the literature.

Table 4: LOD and LOQ for Naratriptan

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.0173 |

| Limit of Quantification (LOQ) | 0.0572 |

Data is illustrative and based on typical values found in the literature.

Conclusion

This application note provides a comprehensive framework for the validation of a stability-indicating HPLC method for Naratriptan, utilizing 3,4-Dihydro Naratriptan as a critical reference standard. The detailed protocols for method validation and forced degradation studies are designed to meet the stringent requirements of regulatory agencies. The provided experimental conditions and validation parameters for Naratriptan serve as a strong foundation for researchers to establish and validate their own analytical methods for the quality control of Naratriptan and its related substances. The successful implementation of this method will ensure the accurate assessment of the purity and stability of Naratriptan, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.

References

Application Note: Forced Degradation Studies of Naratriptan Hydrochloride

AN-0012

Abstract

This application note provides a comprehensive overview of the forced degradation studies for Naratriptan Hydrochloride (HCl), a selective 5-HT1 receptor agonist used in the treatment of migraine headaches. The intrinsic stability of Naratriptan HCl was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. This document outlines the protocols for acidic, alkaline, oxidative, thermal, and photolytic stress testing, along with a validated stability-indicating HPLC method for the separation and quantification of Naratriptan HCl and its degradation products.

Introduction

Forced degradation studies are crucial in the development of pharmaceutical products to establish the intrinsic stability of a drug substance, identify potential degradation products, and validate the stability-indicating nature of analytical methods.[1] Naratriptan HCl, chemically N-methyl-3-(1-methyl-4-piperidyl)indole-5-ethane sulfonamide monohydrochloride, is susceptible to degradation under certain environmental conditions. Understanding its degradation profile is essential for ensuring the safety, efficacy, and shelf-life of the final drug product.

Experimental Workflow

The general workflow for conducting forced degradation studies of Naratriptan HCl is illustrated below.

References

Application Notes and Protocols for Stability Testing of 3,4-Dihydro Naratriptan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stability testing of 3,4-Dihydro Naratriptan, a known impurity and potential degradation product of Naratriptan. The provided methodologies are based on established stability-indicating assays for Naratriptan and are designed to assess the stability of this specific related substance under various stress conditions, in accordance with ICH guidelines.[1][2][3][4][5][6]

Introduction

3,4-Dihydro Naratriptan is recognized as an impurity that can form during the synthesis of Naratriptan.[7] Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of Naratriptan drug substances and products. Stability testing helps to identify potential degradation pathways and establish appropriate storage conditions and shelf-life.